C12 NBD Lactosylceramide (CAS 474943-06-1) is a fluorescently tagged glycosphingolipid featuring a 12-carbon acyl chain conjugated to an environmentally sensitive 7-nitro-2-1,3-benzoxadiazol-4-yl (NBD) fluorophore. As a direct analog of endogenous lactosylceramide, it serves as a critical substrate for monitoring glycosphingolipid metabolism, including lactosylceramide synthase activity and intracellular lipid trafficking . For procurement and assay design, its primary value lies in its balanced amphiphilicity; the C12 chain provides sufficient hydrophobicity to integrate stably into lipid bilayers and mimic natural long-chain ceramides, while the NBD group enables real-time, wash-free fluorescence detection due to its strong emission in non-polar environments (Ex ~465 nm, Em ~535 nm) and minimal background in aqueous media [1].
Substituting C12 NBD Lactosylceramide with shorter-chain analogs like C6 NBD Lactosylceramide or alternatively tagged variants (e.g., BODIPY) often compromises assay reproducibility and physiological relevance . Short-chain C6 analogs exhibit higher aqueous solubility, leading to rapid spontaneous transfer between membranes and premature washout during live-cell imaging or flow cytometry workflows [1]. Furthermore, unlike BODIPY, the NBD fluorophore is highly sensitive to local dielectric constants, meaning it only fluoresces strongly when properly inserted into the hydrophobic core of the lipid bilayer [2]. Using unlabeled lactosylceramide as a substitute necessitates destructive, low-throughput mass spectrometry or hazardous radiolabeling, which drastically increases operational costs and limits real-time kinetic monitoring .
In live-cell lipid sorting assays, acyl chain length directly dictates membrane retention and the accuracy of intracellular trafficking models . C12 NBD Lactosylceramide demonstrates superior stable integration into plasma membranes and Golgi networks compared to the C6 NBD analog, which is prone to rapid aqueous phase transfer [1]. The 12-carbon chain significantly increases the hydrophobicity, reducing the rate of spontaneous inter-membrane transfer and minimizing signal loss during standard washing steps [1].
| Evidence Dimension | Membrane retention and spontaneous aqueous transfer |
| Target Compound Data | Stable integration with minimal spontaneous aqueous transfer |
| Comparator Or Baseline | C6 NBD Lactosylceramide (rapid spontaneous inter-vesicular transfer) |
| Quantified Difference | C12 NBD shows significantly lower spontaneous inter-vesicular transfer rates compared to the highly exchangeable C6 analog. |
| Conditions | Live-cell lipid trafficking and washing protocols |
Procurement of the C12 variant is essential for longitudinal imaging and flow cytometry where premature dye washout would otherwise cause false-negative signals.
The NBD fluorophore on C12 NBD Lactosylceramide provides a distinct operational advantage over BODIPY-labeled analogs due to its environmental sensitivity[1]. NBD exhibits a low quantum yield in aqueous environments but fluoresces intensely (Ex ~465 nm, Em ~535 nm) upon partitioning into the non-polar lipid bilayer [1]. This property effectively quenches background noise from unincorporated dye in the assay buffer, enabling wash-free or low-wash assay designs that are difficult to achieve with constitutively fluorescent tags .
| Evidence Dimension | Signal-to-background ratio in aqueous vs. lipid environments |
| Target Compound Data | High fluorescence in lipid, strongly quenched in water |
| Comparator Or Baseline | BODIPY-Lactosylceramide (constitutively fluorescent in aqueous media) |
| Quantified Difference | NBD provides a robust signal-to-noise enhancement in wash-free formats due to aqueous quenching. |
| Conditions | Spectrofluorometric assays in aqueous buffer vs. lipid vesicles |
Enables the development of high-throughput, wash-free screening assays, reducing processing time and liquid handling complexity.
C12 NBD Lactosylceramide serves as a highly effective fluorescent acceptor substrate for monitoring the activity of enzymes such as lactosylceramide synthase and glycosidases . Compared to native, unlabeled lactosylceramide, which requires complex LC-MS/MS or radiolabeling for detection, the C12 NBD variant allows for rapid, direct fluorometric quantification of metabolic conversion . The 12-carbon chain ensures the substrate mimics the physical properties of endogenous long-chain ceramides more closely than short-chain derivatives, preserving enzyme-substrate recognition kinetics .
| Evidence Dimension | Assay throughput and detection complexity |
| Target Compound Data | Direct fluorometric detection (Ex ~465 nm, Em ~535 nm) |
| Comparator Or Baseline | Unlabeled Lactosylceramide (requires LC-MS/MS or radiolabeling) |
| Quantified Difference | Eliminates the need for LC-MS/MS or radiolabeling, vastly increasing assay throughput. |
| Conditions | In vitro enzyme activity assays (e.g., lactosylceramide synthase) |
Justifies the higher upfront material cost by drastically reducing downstream analytical bottlenecks and eliminating radioactive waste handling.
Due to its direct fluorometric detection and favorable enzyme recognition profile, C12 NBD Lactosylceramide is the optimal substrate for high-throughput screening of inhibitors targeting lactosylceramide synthase or related glycosidases . It eliminates the need for mass spectrometry, streamlining the assay workflow .
The enhanced membrane retention of the C12 chain prevents premature washout, making this compound ideal for longitudinal live-cell imaging of Golgi apparatus sorting and endosomal recycling pathways [1]. It provides a more physiologically accurate model of lipid raft partitioning than short-chain C6 analogs .
Leveraging the environmental sensitivity of the NBD fluorophore, C12 NBD Lactosylceramide can be deployed in wash-free flow cytometry assays to monitor membrane lipid composition and dynamics . The aqueous quenching of unincorporated dye minimizes background noise, simplifying sample preparation[1].